molecular formula C20H18N2O5 B2693433 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide CAS No. 954591-03-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide

Cat. No.: B2693433
CAS No.: 954591-03-8
M. Wt: 366.373
InChI Key: SJFJSNJDYMZSTF-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
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Scientific Research Applications

Photochemical Reactions and Stereoselectivity

Research by Kaneko et al. (1982) demonstrated the photochemical and thermal Michael reactions of alcohols with methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate derivatives, leading to stereoselective formation of Z and E isomers of acrylate compounds. This study highlights the influence of photochemical conditions on the stereoselectivity of acrylate derivatives, which may be relevant for compounds with similar structures (Kaneko et al., 1982).

Controlled Radical Polymerization

Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of acrylamide derivatives containing an amino acid moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of homopolymers with narrow polydispersity and controlled molecular weight, showcasing the potential of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).

Synthesis of Chiral Stationary Phases

Tian et al. (2010) focused on the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases (CSPs). The study demonstrated improved chromatographic performances and enantioselectivity, indicating the utility of these modified silica materials in chiral separation processes (Tian et al., 2010).

Functionalization and Polymer Complexes

El-Sonbati et al. (2018) described the synthesis of novel ligands and their polymer complexes, highlighting the role of acrylamide derivatives in forming biologically active monomers. This research underscores the potential of such compounds in developing materials with specific biological activities, offering insights into the multifaceted applications of acrylamide derivatives in polymer chemistry and bioactive material development (El-Sonbati et al., 2018).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-19(9-7-14-6-8-17-18(10-14)26-13-25-17)21-11-16-12-22(20(24)27-16)15-4-2-1-3-5-15/h1-10,16H,11-13H2,(H,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJSNJDYMZSTF-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.